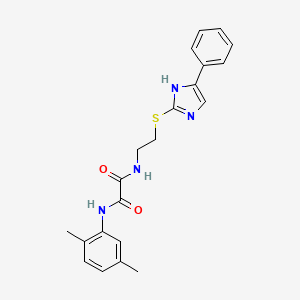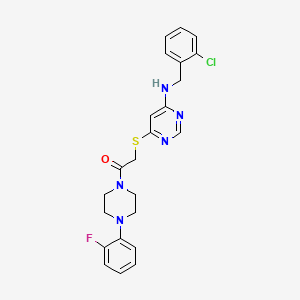
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-Pot Synthesis Methods : The compound is related to derivatives synthesized through one-pot methods, such as the Biginelli reaction, which efficiently yields dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These methods emphasize simplicity and efficiency, highlighting their potential for diverse applications in medicinal chemistry (Bhat et al., 2018).
Microwave-Assisted Synthesis : Microwave irradiation has been employed to synthesize piperidine and piperazine-containing pyrimidine imines and thiazolidinones, demonstrating a rapid and efficient synthesis pathway that could be applicable to compounds like 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, potentially offering antibacterial activities (Merugu et al., 2010).
Chemical Reactivity and Derivatization
Functional Group Reactivity : Studies have shown that compounds with similar structures can undergo various chemical reactions, leading to the synthesis of novel heterocyclic compounds with potential biological activities. For example, thienopyrimidines and oxazinones derivatives have been synthesized, indicating a wide range of possible chemical modifications and derivatizations that could enhance biological activity or solubility (Pokhodylo et al., 2010).
Potential Biological Activities
Antibacterial and Antimycobacterial Activities : Fluorinated benzothiazolo imidazole compounds, which share structural motifs with the query compound, have shown promising antimicrobial activity. This suggests potential research avenues for exploring the antibacterial and antimycobacterial properties of similarly structured compounds (Sathe et al., 2011).
Antiviral and Antitumor Potential : The incorporation of piperazine and pyrimidine moieties into a single molecular framework has been associated with significant antiviral activities, including inhibition against HSV1 and HAV-MBB, indicating potential applications in antiviral research (Attaby et al., 2006). Additionally, the synthesis and characterization of compounds with similar structures for evaluation as inhibitors of tyrosine kinase activity in cancer treatment suggest a possible research direction for antitumor applications (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c24-18-6-2-1-5-17(18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-8-4-3-7-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQKYCPFBVKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

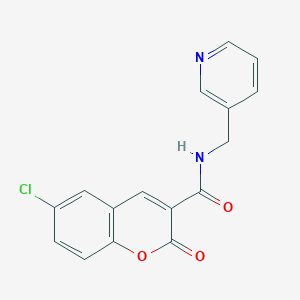
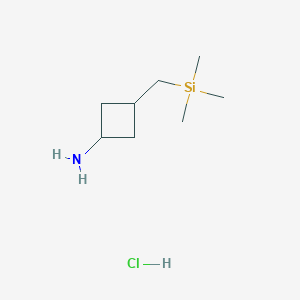


![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)


![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

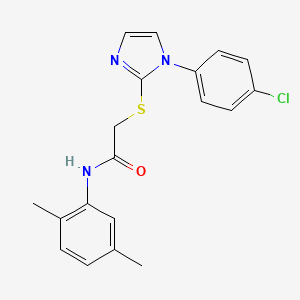
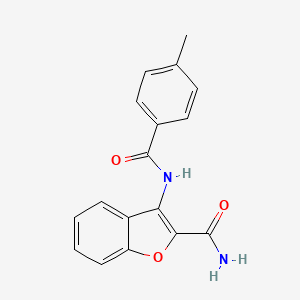
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
